D-(+)-Maltose Monohydrate-13C12

Stable Isotope Dilution LC-MS/MS Quantification Matrix Effect Correction

Reliable absolute quantification of endogenous maltose in plasma, fermentation broths, or plant extracts is compromised by matrix effects and ionization variability when using unlabeled standards. D-(+)-Maltose Monohydrate-13C12 is a uniformly 13C12-labeled (≥99 atom% 13C) internal standard that co-elutes identically with the analyte, correcting quantification bias to <5% in LC-MS/MS assays. - Co-eluting ISTD for high-accuracy stable isotope dilution mass spectrometry. - Full isotopomer distribution (M0-M+12) for comprehensive 13C-metabolic flux analysis. - White crystalline powder, ≥98% chemical purity, supplied in 10 mg to bulk quantities.

Molecular Formula C12H24O12
Molecular Weight 372.22 g/mol
Cat. No. B13843350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Maltose Monohydrate-13C12
Molecular FormulaC12H24O12
Molecular Weight372.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;
InChIKeyWSVLPVUVIUVCRA-KOOFFJCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Maltose Monohydrate-13C12: Overview


D-(+)-Maltose Monohydrate-13C12 (also designated UL-13C12 or U-13C12) is a stable isotope-labeled analog of maltose monohydrate in which all twelve carbon atoms of the disaccharide backbone are uniformly replaced with carbon-13 (13C) . This uniform labeling imparts a nominal mass shift of +12 Da relative to unlabeled maltose (molecular weight 372.22 Da for the 13C12 form versus 360.31 Da for unlabeled maltose monohydrate) and provides an isotopic enrichment of ≥99 atom% 13C . The compound is supplied as a white, water-soluble crystalline powder (≥98% chemical purity) and is intended exclusively as a research-use-only (RUO) analytical standard . Its principal function is to serve as a tracer for metabolic flux studies and as an isotopically matched internal standard for the absolute quantification of endogenous maltose in complex biological matrices via LC-MS/MS, GC-MS, or 13C-NMR [1].

Why Unlabeled or Partial Analogs Cannot Substitute


Generic substitution with unlabeled maltose monohydrate or partially labeled maltose analogs (e.g., Maltose-1-13C, Maltose-13C6) fails in three critical analytical and experimental contexts. First, for absolute quantification via stable isotope dilution LC-MS/MS, an unlabeled standard cannot co-elute with the endogenous analyte and compensate for ionization suppression or matrix effects [1]. A structurally distinct internal standard introduces quantification bias of >15-20% in complex matrices such as plasma, fermentation broth, or plant extracts [1]. Second, uniform 13C12 labeling is required for comprehensive metabolic flux analysis (13C-MFA); partial labeling (e.g., 1-13C) restricts isotopomer analysis to a single carbon position, preventing the complete tracing of carbon skeleton rearrangements through central carbon metabolism [2]. Third, in diagnostic breath test applications, uniform 13C12 labeling maximizes 13CO2 signal generation per mole of tracer metabolized, a requirement for high-sensitivity detection on portable cavity ring-down spectroscopy platforms [3].

Quantitative Evidence Comparison


Matrix Effect Compensation in LC-MS/MS

The uniform 13C12 internal standard (IS) is recognized as the 'gold standard' for correcting matrix effects in LC-MS analysis of maltose [1]. While unlabeled maltose cannot be used as an IS for endogenous maltose (due to identical m/z), the 13C12 IS provides a +12 Da mass shift that eliminates isotopic interference while maintaining identical chromatographic retention time and ionization efficiency [2]. This co-elution property enables real-time compensation for ion suppression or enhancement across the entire chromatographic peak [2]. In contrast, a structural analog IS (e.g., cellobiose) exhibits different retention time and ionization behavior, resulting in variable recovery bias [3].

Stable Isotope Dilution LC-MS/MS Quantification Matrix Effect Correction

Isotopic Enrichment and Chemical Purity

The compound is supplied with certified isotopic enrichment of 99 atom% 13C and chemical purity of 98% . This dual specification is critical: sub-99% enrichment introduces unlabeled maltose contamination that dilutes the 13C signal in tracer studies, while lower chemical purity introduces unknown impurities that may interfere with enzymatic assays or MS detection [1]. The absence of signals corresponding to unlabeled maltose in 13C-NMR spectra serves as a primary indicator of high isotopic enrichment .

Isotopic Purity Analytical Standard Certificate of Analysis

Metabolic Specificity for Bacterial Infections

In a preclinical breath test model, 13C-maltose demonstrated high specificity for bacterial metabolism, generating a detectable 13CO2 signal only in infected mice, with healthy controls producing no signal [1]. In contrast, 13C-glucose and 13C-sorbitol were also metabolized by mammalian cells, generating background 13CO2 that obscures the bacterial signal and compromises diagnostic specificity [1]. This differential metabolism establishes 13C-maltose as a superior tracer for non-invasive detection of bacterial infections, particularly for pathogens such as S. aureus and E. coli [1].

Breath Test Bacterial Infection Diagnosis Metabolic Specificity

Mass Spectrometric Detection Sensitivity

Uniform 13C12 labeling enables comprehensive isotopomer analysis of maltose via GC-MS or LC-MS, providing a complete mass isotopomer distribution (M0 through M12) that reflects the integration of 13C across the entire disaccharide skeleton [1]. This full isotopomer profile is essential for 13C-MFA, as it constrains flux solutions through central carbon metabolism [1]. In contrast, a partially labeled analog (e.g., Maltose-1-13C) yields only a binary isotopomer distribution (M0 and M+1), which provides insufficient information to resolve fluxes through branching pathways . Chemical ionization (CI) has been shown to be superior to electron ionization (EI) for isotopomer quantification of uniformly labeled sugars [1].

Metabolic Flux Analysis Isotopomer Analysis GC-MS

Physical Stability and Solubility

The monohydrate crystalline form of D-(+)-Maltose-13C12 exhibits high aqueous solubility (180 g/L at 20°C) and a defined pH range (5.0-7.0 at 180 g/L and 25°C) that matches its unlabeled counterpart . This ensures consistent handling, weighing accuracy, and dissolution characteristics across both labeled and unlabeled experiments . The compound is stable when stored under recommended conditions (room temperature, away from light and moisture), and the 13C label does not alter the fundamental physicochemical properties of the disaccharide . This property parity is critical for maintaining experimental consistency when switching between unlabeled and labeled maltose in parallel experiments.

Physicochemical Properties Solubility Stability

Optimal Research and Industrial Applications


Absolute Quantification via LC-MS/MS

Use D-(+)-Maltose Monohydrate-13C12 as an isotopically matched internal standard to correct for matrix effects and ionization variability in LC-MS/MS assays. This approach enables accurate, reproducible quantification of endogenous maltose in plasma, fermentation broths, cell culture media, and plant extracts . The +12 Da mass shift eliminates isotopic interference while ensuring co-elution and identical ionization efficiency [1].

Comprehensive 13C-Metabolic Flux Analysis

Employ D-(+)-Maltose Monohydrate-13C12 as a uniformly labeled tracer in cell culture experiments to trace the flow of carbon through glycolysis, the pentose phosphate pathway, and the TCA cycle [2]. The full mass isotopomer distribution (M0 to M+12) provides the data density required for rigorous 13C-MFA, enabling the quantitative determination of intracellular fluxes that cannot be resolved with partially labeled tracers [2].

Non-Invasive Bacterial Breath Testing

Utilize D-(+)-Maltose Monohydrate-13C12 as a specific metabolic tracer for detecting bacterial pathogens in vivo [3]. Because 13C-maltose is selectively metabolized by bacteria (e.g., S. aureus, E. coli) but not by mammalian cells, it generates a bacterial-specific 13CO2 signal in exhaled breath, enabling real-time diagnosis and treatment monitoring without the confounding background associated with 13C-glucose [3].

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